molecular formula C18H15N3O2S B5644110 N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide

N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5644110
M. Wt: 337.4 g/mol
InChI Key: OPEMLMNLXRBGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, including amide bond formation, aromatic substitutions, and the introduction of sulfur-containing groups. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide involves reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, demonstrating a method that could be adapted for the synthesis of N-{[(4-Anilinophenyl)amino]carbonothioyl}-2-furamide by incorporating a suitable sulfur-containing reagent in subsequent steps (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{[(4-Anilinophenyl)amino]carbonothioyl}-2-furamide often features strong intramolecular hydrogen bonding, as seen in related benzamide derivatives. These bonds significantly influence the compound's crystal structure and stability. Single-crystal X-ray diffraction data can reveal detailed structural information, including bond lengths and angles that dictate the compound's geometry and potential reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include electrophilic substitution reactions and multi-component synthesis approaches. These reactions often lead to highly functionalized products with potential for further chemical modification. The reactivity patterns observed can help predict the behavior of N-{[(4-Anilinophenyl)amino]carbonothioyl}-2-furamide in various chemical contexts (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of amide-containing compounds like N-{[(4-Anilinophenyl)amino]carbonothioyl}-2-furamide are influenced by their molecular structure. Characteristics such as solubility, melting point, and crystallinity can be determined through spectroscopic techniques and thermal analysis. These properties are essential for understanding the compound's behavior in different environments and applications (Haller et al., 2017).

Chemical Properties Analysis

The chemical properties of N-{[(4-Anilinophenyl)amino]carbonothioyl}-2-furamide, such as reactivity with nucleophiles or electrophiles, can be inferred from studies on similar compounds. These properties are crucial for its application in chemical synthesis and potential use in material science. Understanding the compound's stability, reactivity, and interactions with other molecules provides insights into its practical applications and limitations (Debruin & Boros, 1990).

properties

IUPAC Name

N-[(4-anilinophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(16-7-4-12-23-16)21-18(24)20-15-10-8-14(9-11-15)19-13-5-2-1-3-6-13/h1-12,19H,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEMLMNLXRBGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.